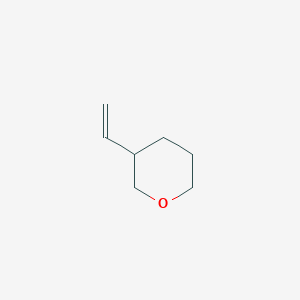
3-Ethenyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyloxane is an organic compound characterized by the presence of an oxane ring with an ethenyl group attached. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyloxane can be achieved through several methods. One common approach involves the reaction of an oxirane with an ethenyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are mixed under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted oxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxirane derivatives.
Reduction: Alcohols.
Substitution: Halogenated oxanes.
Aplicaciones Científicas De Investigación
3-Ethenyloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethenyloxane exerts its effects involves its interaction with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making this compound a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Oxirane: Similar in structure but lacks the ethenyl group.
Tetrahydrofuran: Another cyclic ether but with different reactivity.
Dioxane: Contains two oxygen atoms in the ring, offering different chemical properties.
Uniqueness: 3-Ethenyloxane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-4-3-5-8-6-7/h2,7H,1,3-6H2 |
Clave InChI |
WHPAXOUOPSCIKG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


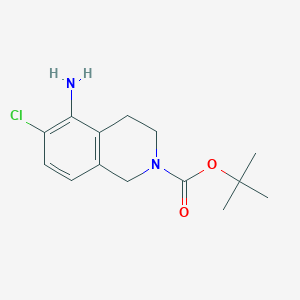

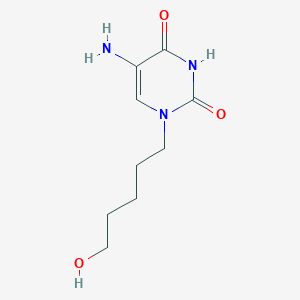

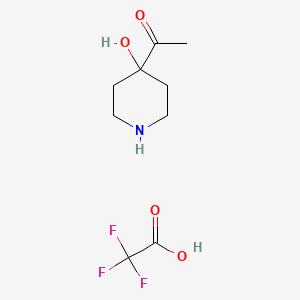
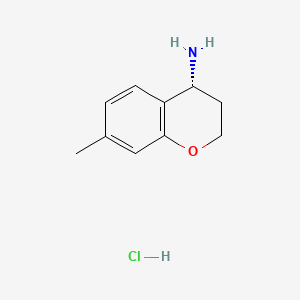
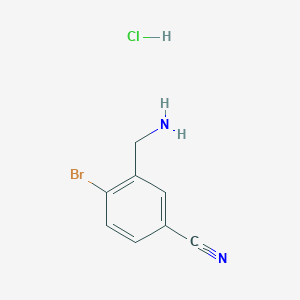
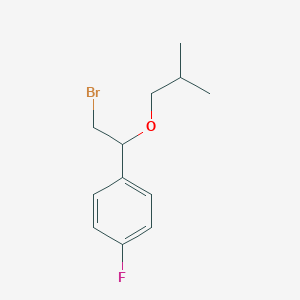
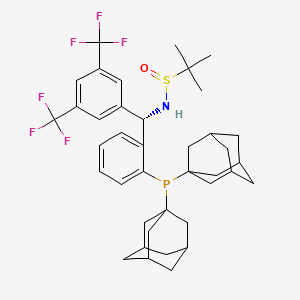



![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)

